5-Amino-4,6-dichloro-2-methylpyrimidine CAS number
5-Amino-4,6-dichloro-2-methylpyrimidine CAS number
An In-depth Technical Guide to 5-Amino-4,6-dichloro-2-methylpyrimidine
CAS Number: 39906-04-2
Introduction
5-Amino-4,6-dichloro-2-methylpyrimidine is a substituted pyrimidine that serves as a critical intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its reactive chloro groups and strategically positioned amino group make it a versatile building block for developing complex molecular architectures.[3] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its applications in drug discovery, particularly as a scaffold for kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development.
Physicochemical and Quality Specifications
The properties of 5-Amino-4,6-dichloro-2-methylpyrimidine are summarized below. Data has been aggregated from various chemical suppliers and technical data sheets.
Table 2.1: Physicochemical Properties
| Property | Value | References |
| CAS Number | 39906-04-2 | [3][4][5][6] |
| Molecular Formula | C₅H₅Cl₂N₃ | [3][7][8] |
| Molecular Weight | 178.02 - 193.02 g/mol | [3][7][8] |
| Appearance | Off-white to pale yellow or green crystalline powder | [3][4][6] |
| Melting Point | 70-75 °C | [4][5][6][7][8] |
| Boiling Point | 257.7 ± 35.0 °C at 760 mmHg | [5][7][8] |
| Density | 1.45 - 1.5 g/cm³ | [3][5][8] |
| Solubility | Soluble in DMF, DMSO, and Methanol; Slightly soluble in ethanol; Insoluble in water. | [3][7] |
Table 2.2: Quality Specifications
| Parameter | Specification | Reference |
| Purity (HPLC) | ≥99.0% | [3] |
| Purity (GC) | >98.0% | [4] |
| Chloride Content | 35.5 - 37.5% | [3] |
| Moisture (Karl Fischer) | ≤0.5% | [3] |
| Heavy Metals | ≤10 ppm | [3] |
| Residual Solvents | Meets ICH Q3C guidelines | [3] |
Synthesis and Manufacturing
Multiple synthetic routes for 5-Amino-4,6-dichloro-2-methylpyrimidine have been reported. A common and well-documented laboratory-scale method proceeds via the chlorination of a dihydroxy pyrimidine intermediate.
Experimental Protocol: Synthesis from 5-Amino-2-methylpyrimidine-4,6-diol
This two-step protocol involves the initial preparation of the diol intermediate, followed by chlorination.
Step 1: Preparation of 5-amino-2-methylpyrimidine-4,6-diol
-
To a reaction vessel, add N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide (1.8 g).[1]
-
Add 9 mL of methanol (MeOH) followed by 7.2 mL of 6M hydrochloric acid (HCl).[1]
-
Purge the system with argon and stir the reaction mixture at 50°C for 15 hours.[1]
-
Cool the resulting suspension to 20°C and continue stirring for an additional 30 minutes.[1]
-
Filter the suspension and wash the collected solid with cold methanol (2 x 2 mL).[1]
-
The resulting product is 5-amino-2-methylpyrimidine-4,6-diol (1.21 g) as a grayish-white solid.[1]
-
¹H-NMR (400MHz, DMSO-d6, ppm): δ 2.38 (s, 3H).[1]
-
Step 2: Preparation of 5-Amino-4,6-dichloro-2-methylpyrimidine
-
Introduce 5-amino-2-methylpyrimidine-4,6-diol (500 mg) from the previous step and phosphorus oxychloride (POCl₃, 2.5 mL) into a sealed tube.[1]
-
Purge the system with argon and stir the mixture at 110°C for 20 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto ice (5 mL).[1]
-
Add dichloromethane (CH₂Cl₂, 5 mL) and adjust the pH to 8 using 8M sodium hydroxide (NaOH).[1]
-
Separate the organic and aqueous layers. Extract the aqueous layer with an additional 1.5 mL of CH₂Cl₂.[1]
-
Combine the organic layers, wash with water (2 x 2.5 mL), and evaporate the solvent under reduced pressure.[1]
-
The final product, 5-Amino-4,6-dichloro-2-methylpyrimidine, is obtained as a brown solid (129 mg, 26% yield).[1]
-
¹H-NMR (400MHz, DMSO-d6, ppm): δ 6.00-5.62 (broad singlet, 2H), 2.40 (s, 3H).[1]
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for 5-Amino-4,6-dichloro-2-methylpyrimidine.
Applications in Drug Development
5-Amino-4,6-dichloro-2-methylpyrimidine is a key building block for the development of kinase inhibitors, which are crucial in modern pharmacology for treating diseases like cancer.[3] Its structure allows for derivatization to target the ATP-binding sites of various kinases. Key kinase families targeted by compounds derived from this scaffold include cGMP-dependent protein kinase (PKG), Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 9 (CDK9).[2][3][9][10]
cGMP-Dependent Protein Kinase (PKG) Signaling
The nitric oxide (NO)/cGMP/PKG signaling pathway is fundamental in regulating cardiovascular and smooth muscle function.[4] Inhibitors of this pathway are investigated for various therapeutic applications. The pathway is initiated when signaling molecules like NO activate soluble guanylate cyclase (sGC), leading to the production of cGMP, which in turn activates PKG.[1][7]
Caption: The cGMP-dependent protein kinase (PKG) signaling pathway.
ALK/EGFR Signaling in Non-Small Cell Lung Cancer (NSCLC)
Receptor tyrosine kinases like ALK and EGFR are critical drivers in certain cancers, particularly NSCLC.[10][11] Ligand binding to EGFR or the presence of an ALK fusion protein leads to kinase activation, triggering downstream signaling cascades such as RAS-MAPK and PI3K-AKT that promote cell proliferation and survival.[12] Dual inhibitors targeting both kinases are of significant interest for overcoming drug resistance.[10]
Caption: Simplified ALK and EGFR downstream signaling pathways in NSCLC.
CDK9 and Transcriptional Regulation
CDK9 is a transcriptional kinase that, in complex with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb).[13] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling productive transcript elongation.[13] Dysregulation of CDK9 is common in cancers that rely on the high expression of short-lived oncoproteins like MYC and MCL-1.[9]
Caption: Role of CDK9 in regulating transcriptional elongation.
Analytical Methodologies
Accurate quantification and characterization of 5-Amino-4,6-dichloro-2-methylpyrimidine are essential for quality control. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and selective method for this purpose.
Representative Protocol: HPLC-MS/MS Analysis
This protocol is based on established methods for similar dichloropyrimidine derivatives and can be adapted for the target compound.[14][15]
-
Instrumentation:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Create a series of calibration standards by serially diluting the stock solution to the desired concentration range.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Safety and Handling
5-Amino-4,6-dichloro-2-methylpyrimidine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[16]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust.[13]
-
P280: Wear protective gloves, eye protection, and face protection.[13]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
5-Amino-4,6-dichloro-2-methylpyrimidine is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its versatile structure provides a robust scaffold for the synthesis of targeted therapies, particularly kinase inhibitors. The detailed technical information provided in this guide regarding its synthesis, analysis, and applications serves as a valuable resource for scientists and researchers working to advance new therapeutic agents.
References
- 1. cusabio.com [cusabio.com]
- 2. guidechem.com [guidechem.com]
- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Signalling by cGMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Targeting EGFR and ALK in NSCLC: current evidence and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Systemic treatment in EGFR-ALK NSCLC patients: second line therapy and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. onclive.com [onclive.com]
